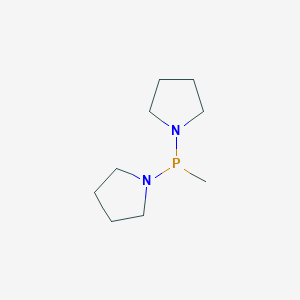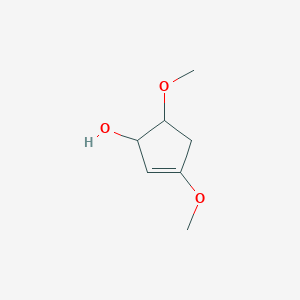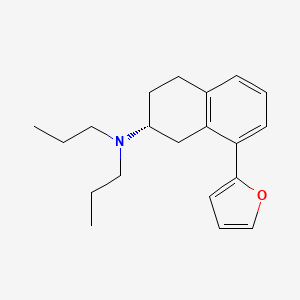
((R)-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is a complex organic compound with a unique structure that includes a furan ring, a tetrahydronaphthalene moiety, and a dipropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Dipropylamine Group: This step involves the nucleophilic substitution of a suitable leaving group with dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products.
Reduction: The tetrahydronaphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The dipropylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the tetrahydronaphthalene moiety can yield dihydronaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine involves its interaction with specific molecular targets. The furan ring and tetrahydronaphthalene moiety can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The dipropylamine group can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-diethyl-amine: Similar structure but with diethylamine instead of dipropylamine.
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dimethyl-amine: Similar structure but with dimethylamine instead of dipropylamine.
Uniqueness
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamine group, in particular, enhances its potential for pharmaceutical applications by improving its pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
169438-35-1 |
|---|---|
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(2R)-8-(furan-2-yl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NO/c1-3-12-21(13-4-2)17-11-10-16-7-5-8-18(19(16)15-17)20-9-6-14-22-20/h5-9,14,17H,3-4,10-13,15H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
LXMGQKBZRKCRIR-QGZVFWFLSA-N |
Isomerische SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


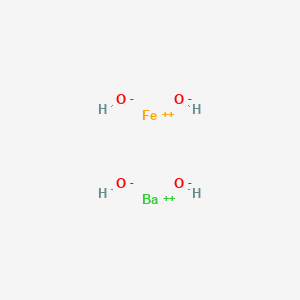
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
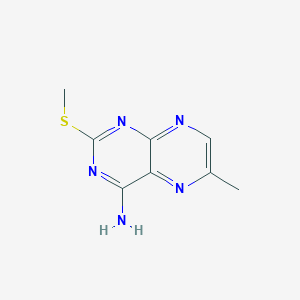
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

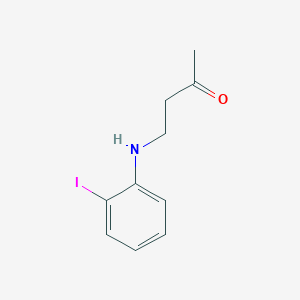
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
